molecular formula C14H12N2OS B14683253 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 28197-93-5

1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B14683253
CAS No.: 28197-93-5
M. Wt: 256.32 g/mol
InChI Key: FMODNNULTWXLID-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

The synthesis of 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the tetrahydropyrimidinone ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

When compared to similar compounds, 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring and a sulfanyliden-tetrahydropyrimidinone core. Similar compounds include:

Properties

CAS No.

28197-93-5

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H12N2OS/c17-13-8-9-16(14(18)15-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,17,18)

InChI Key

FMODNNULTWXLID-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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